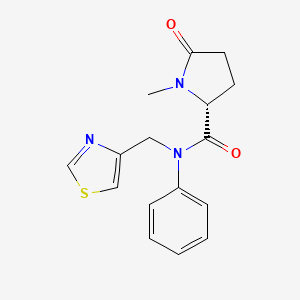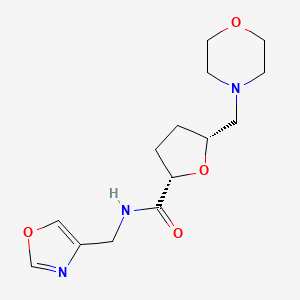
(2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, including its ability to interact with biological systems and its potential therapeutic benefits. In
科学的研究の応用
((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of ((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with biological systems, particularly with enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as proteases, which play a role in the progression of cancer and other diseases. It has also been shown to interact with certain receptors, such as the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide are diverse and depend on the specific application. In cancer research, it has been shown to induce cell death and inhibit tumor growth. In neurodegenerative disease research, it has been shown to protect neurons from damage and improve cognitive function. It has also been shown to have antibacterial and antiviral properties.
実験室実験の利点と制限
The advantages of using ((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide in lab experiments include its unique properties, such as its ability to interact with biological systems, its potential therapeutic benefits, and its diverse range of applications. However, there are also limitations to its use, such as its high cost, the complexity of its synthesis, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are many future directions for the study of ((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide. Some of these directions include further studies on its mechanism of action, the development of more efficient synthesis methods, the exploration of its potential use in combination therapies, and the investigation of its potential applications in other fields, such as agriculture and materials science. Additionally, there is a need for more studies on the safety and toxicity of this compound to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, (this compound)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide has the potential to be a valuable tool in scientific research and medicine. Its unique properties and diverse range of applications make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action, safety, and potential therapeutic benefits.
合成法
The synthesis of ((2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide involves a multistep process. The first step is the synthesis of the thiazole ring, which is achieved by the reaction of thioamide with a halogenated ketone. The second step involves the reaction of the thiazole ring with a protected amino acid, followed by the deprotection of the amino acid to obtain the final product.
特性
IUPAC Name |
(2R)-1-methyl-5-oxo-N-phenyl-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-18-14(7-8-15(18)20)16(21)19(9-12-10-22-11-17-12)13-5-3-2-4-6-13/h2-6,10-11,14H,7-9H2,1H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPLGJKPLCVXSO-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)N(CC2=CSC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)N(CC2=CSC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R)-2-ethyloxolan-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346347.png)
![[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346355.png)
![(6R)-N-(5-methoxypyridin-3-yl)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346373.png)
![[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(3R)-oxolan-3-yl]methanone](/img/structure/B7346380.png)
![(3R,4S)-3-benzyl-N-[1-(2-fluoroethyl)pyrazol-3-yl]-4-hydroxypyrrolidine-1-carboxamide](/img/structure/B7346394.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346401.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346414.png)

![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346433.png)
![(2R,3R)-2-(difluoromethyl)-N-[(1S)-1-pyridin-3-ylethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7346441.png)
![1-[3-(Hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea](/img/structure/B7346453.png)
![1-(5-methoxy-2-methylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346457.png)
![(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346460.png)
![(2S,3S)-N-(4-fluorophenyl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7346468.png)